molecular formula C9H13NO3S B1428485 2-Methanesulfonyl-5-methoxy-benzylamine CAS No. 1192347-65-1

2-Methanesulfonyl-5-methoxy-benzylamine

Cat. No.: B1428485
CAS No.: 1192347-65-1
M. Wt: 215.27 g/mol
InChI Key: YNQDJIHQAIEUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methanesulfonyl-5-methoxy-benzylamine is an organic compound with the molecular formula C9H13NO3S It is characterized by the presence of a methanesulfonyl group and a methoxy group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-5-methoxy-benzylamine typically involves the reaction of 2-methoxy-5-chlorobenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated through distillation or crystallization, followed by drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-5-methoxy-benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methanesulfonyl-5-methoxybenzaldehyde or methanesulfonyl-5-methoxybenzoic acid .

Scientific Research Applications

2-Methanesulfonyl-5-methoxy-benzylamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-5-methoxy-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methanesulfonyl-5-methoxy-benzylamine is unique due to the presence of both a methanesulfonyl group and a methoxy group on the benzylamine structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

(5-methoxy-2-methylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-8-3-4-9(14(2,11)12)7(5-8)6-10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQDJIHQAIEUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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